molecular formula C15H8ClFN2O2 B4629159 (E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile

(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B4629159
M. Wt: 302.69 g/mol
InChI Key: RQRRLNDTJWADBP-FLIBITNWSA-N
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Description

(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C15H8ClFN2O2 and its molecular weight is 302.69 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)acrylonitrile is 302.0258334 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Chemistry and Material Science

  • Acrylonitrile derivatives, including those with chloro, fluoro, and nitro substitutions, are critical in the synthesis of bioactive heterocycles. These compounds undergo various organic transformations, serving as precursors for constructing complex molecules with potential biological activity. For example, the synthesis and crystal structure of a similar compound, 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, highlighted its role in C-C bond formation reactions and as a dipolarophile in the construction of bioactive heterocycles (Naveen et al., 2006).
  • The synthesis of acrylonitriles and their derivatives is significant for developing fluorescent probes, as demonstrated by a π-conjugated cyanostilbene derivative, which showcases aggregation-induced emission features for potential applications in sensing and bioimaging (Wang et al., 2015).

Medicinal Chemistry

  • Some acrylonitrile derivatives exhibit notable biological activities. For instance, the study on heteroarylacrylonitriles revealed their cytotoxic potency against human cancer cell lines, indicating their potential as anticancer agents. Structural analysis of these compounds showed the importance of substituent variation for activity enhancement (Sączewski et al., 2004).
  • Another avenue of research involves the synthesis and evaluation of 2,3-diphenyl acrylonitriles bearing halogens as selective anticancer agents. These compounds demonstrated significant antiproliferative activity against various human cancer cell lines, highlighting the role of halogen substituents in enhancing anticancer activity (Li et al., 2018).

Advanced Polymer Materials

  • Acrylonitrile derivatives are also pivotal in the synthesis of fluoropolymers, which are utilized in technologically demanding applications due to their high-performance properties. The use of supercritical fluids for polymerization presents an environmentally friendly alternative to traditional methods, which often rely on harmful solvents (Desimone et al., 1992).

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2O2/c16-14-5-2-6-15(17)13(14)8-11(9-18)10-3-1-4-12(7-10)19(20)21/h1-8H/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRRLNDTJWADBP-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=C(C=CC=C2Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C2=C(C=CC=C2Cl)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 2
(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 3
(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 4
(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 5
(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 6
(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile

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